molecular formula C16H25NO5S B2605207 H-Ile-OAll.TosOH CAS No. 88224-05-9

H-Ile-OAll.TosOH

Katalognummer: B2605207
CAS-Nummer: 88224-05-9
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: KLSHVPHGOQRRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

H-Ile-OAll.TosOH has a wide range of applications in scientific research, including:

Safety and Hazards

“H-Ile-Oall Tosoh” has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Biochemische Analyse

Biochemical Properties

H-Ile-OAll.TosOH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is peptidyl transferase, which facilitates the formation of peptide bonds during protein synthesis. The interaction between this compound and peptidyl transferase is crucial for the elongation of peptide chains. Additionally, this compound can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the mTOR signaling pathway, which plays a critical role in cell growth and proliferation. By modulating this pathway, this compound can influence protein synthesis and cellular metabolism. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their activity. For instance, it can inhibit the activity of certain proteases, preventing the degradation of proteins and peptides. Additionally, this compound can activate certain kinases, leading to phosphorylation events that regulate various cellular processes. These interactions ultimately result in changes in gene expression, affecting the overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and protein synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and cellular metabolism without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosages, beyond which the adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis and degradation of peptides and proteins. It interacts with enzymes such as peptidyl transferase and aminoacyl-tRNA synthetases, which play crucial roles in protein synthesis. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in protein synthesis. Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. These modifications ensure that this compound reaches its intended site of action within the cell .

Analyse Chemischer Reaktionen

H-Ile-OAll.TosOH undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

H-Ile-OAll.TosOH can be compared with other amino acid derivatives, such as:

This compound is unique due to its specific molecular structure and the particular reactions it undergoes, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

88224-05-9

Molekularformel

C16H25NO5S

Molekulargewicht

343.4 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylpentanoate

InChI

InChI=1S/C9H17NO2.C7H8O3S/c1-4-6-12-9(11)8(10)7(3)5-2;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

KLSHVPHGOQRRIE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Kanonische SMILES

CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.